

# An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chlorophenyl  
trifluoromethanesulfonate

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This guide provides a comprehensive overview of **4-Chlorophenyl trifluoromethanesulfonate**, a versatile reagent in modern organic synthesis. Its molecular properties, synthesis, and applications, particularly in cross-coupling reactions, are detailed herein.

## Core Molecular and Physical Properties

**4-Chlorophenyl trifluoromethanesulfonate**, also known as 4-chlorophenyl triflate, is an organosulfur compound valued for its utility as a coupling partner in various palladium-catalyzed reactions. Its key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	260.62 g/mol	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClF <sub>3</sub> O <sub>3</sub> S	[1][3]
CAS Number	29540-84-9	[1][2]
Boiling Point	270.6 °C at 760 mmHg	[2]
Flash Point	117.4 °C	[2]
Density	1.6 g/cm <sup>3</sup>	[2]
Exact Mass	259.95200	[2]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **4-Chlorophenyl trifluoromethanesulfonate** was not found in the immediate search, a closely related synthesis for N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide provides a strong procedural basis. The synthesis of aryl triflates generally involves the reaction of a phenol with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a base.

### General Protocol for the Synthesis of Aryl Triflates (Adapted):

- **Reaction Setup:** A solution of the corresponding phenol (in this case, 4-chlorophenol) and a non-nucleophilic base (e.g., triethylamine or pyridine) is prepared in an inert, anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The reaction vessel is typically cooled in an ice bath (0 °C) or a dry ice/acetone bath.
- **Addition of Triflic Anhydride:** Trifluoromethanesulfonic anhydride is added dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Workup:** Upon completion, the reaction mixture is quenched with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

## Application in Suzuki-Miyaura Cross-Coupling Reactions

Aryl triflates, such as **4-Chlorophenyl trifluoromethanesulfonate**, are excellent electrophilic partners in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the aryl group of the triflate and an organoboron compound, catalyzed by a palladium complex.

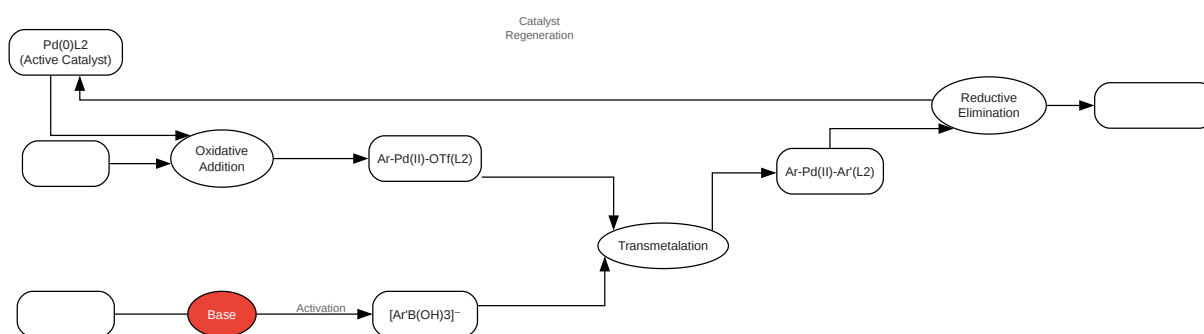
Experimental Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

- **Reagents and Catalyst Preparation:** To a reaction vessel under an inert atmosphere, add **4-Chlorophenyl trifluoromethanesulfonate** (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents).
- **Solvent Addition:** A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
- **Reaction Execution:** The reaction mixture is heated to a temperature ranging from 80 °C to 110 °C and stirred for a period of 2 to 24 hours.
- **Reaction Monitoring and Workup:** The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography or

recrystallization to yield the desired biaryl product.

## Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involving an aryl triflate like **4-Chlorophenyl trifluoromethanesulfonate**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348846#4-chlorophenyl-trifluoromethanesulfonate-molecular-weight]

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#### Contact

Address: 3281 E Guasti Rd

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Email: [info@benchchem.com](mailto:info@benchchem.com)